molecular formula C14H15OP B1294467 Ethyl diphenylphosphinite CAS No. 719-80-2

Ethyl diphenylphosphinite

Cat. No.: B1294467
CAS No.: 719-80-2
M. Wt: 230.24 g/mol
InChI Key: JCRCPEDXAHDCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl diphenylphosphinite (CAS: 719-80-2, molecular formula: C₁₄H₁₅OP) is a trivalent organophosphorus compound characterized by a central phosphorus atom bonded to two phenyl groups and an ethoxy group. It serves as a versatile reagent in organic synthesis and polymer chemistry. Notably, it acts as an initiator in controlled/living ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and δ-valerolactone (δ-VL) when paired with diphenyl phosphate (DPP) as a co-catalyst. This system enables precise control over polymer molecular weights (PCL: 4,300–41,900 g·mol⁻¹; PVL: 2,860–18,900 g·mol⁻¹) and low dispersity (Đ: 1.15–1.31) via a unique activation-deactivation equilibrium mechanism . This compound is also employed in pharmaceutical synthesis (e.g., rosuvastatin intermediates ), Arbuzov reactions , and as a ligand precursor in asymmetric hydrogenation catalysts .

Preparation Methods

Synthesis via Reaction of Diphenylphosphine Oxide with Ethanol

One common method involves reacting diphenylphosphine oxide with ethanol under controlled conditions. This reaction typically proceeds in the presence of a base (such as triethylamine) to facilitate the formation of ethyl diphenylphosphinite. The process is carried out at low temperatures (0 °C) to prevent side reactions, followed by purification using column chromatography.

Key Steps:

Yield: High yields have been reported, typically ranging from 76% to 93% depending on reaction conditions.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is another established method for preparing this compound. This involves the reaction of triethyl phosphite with a mesyloxy-benzyl derivative or similar precursors under elevated temperatures (135–150 °C). The reaction may be catalyzed by nickel chloride ($$NiCl_2$$) to enhance conversion rates.

Key Steps:

Conversion Efficiency:

  • Without catalyst: ~40%.
  • With $$NiCl_2$$: Up to 70% conversion after 2 days.

Ring-Opening Polymerization (ROP) Mechanism

This compound can also be synthesized indirectly during ring-opening polymerization processes, where it serves as an initiator for monomers such as ε-caprolactone and δ-valerolactone. This process involves the activated monomer mechanism (AMM), where the phosphinite center interacts with a protonated dormant species under equilibrium conditions.

Key Steps:

  • Reagents: ε-caprolactone or δ-valerolactone monomers.
  • Catalyst: Diphenyl phosphate (dual-role organocatalyst).
  • Temperature: Controlled conditions for polymerization.
  • Analysis: Polymer structure confirmed via $$^{1}H$$ NMR and MALDI-TOF MS spectroscopy.

Outcome: This method indirectly confirms the presence of ethoxy groups bonded at the initiating end of polymer products, highlighting its utility in polymer synthesis.

General Procedure for Hydroxyphosphine Oxides

This compound can also be synthesized through hydroxyphosphine oxide intermediates. Diaryl phosphine oxides react with acetaldehyde under similar conditions to yield α-hydroxy derivatives, which can then be converted into this compound.

Key Steps:

Yield: Crystalline products obtained in yields ranging from 84% to 98%.

Data Table: Summary of Preparation Methods

Method Reagents Temperature Catalyst/Base Purification Yield/Conversion
Reaction with Ethanol Diphenylphosphine oxide, ethanol 0 °C Triethylamine Column chromatography 76–93%
Michaelis-Arbuzov Reaction Triethyl phosphite, mesyloxy-benzyl derivatives 135–150 °C $$NiCl_2$$ (optional) Column chromatography Up to 70%
ROP Mechanism ε-caprolactone or δ-valerolactone Controlled Diphenyl phosphate Spectroscopic analysis Indirect synthesis
Hydroxyphosphine Oxides Diaryl phosphine oxides, acetaldehyde Ambient None Recrystallization 84–98%

Chemical Reactions Analysis

Ring-Opening Polymerization (ROP) Initiator

EDPP serves as an efficient initiator for the organocatalytic ROP of cyclic esters like ε-caprolactone (ε-CL) and δ-valerolactone (δ-VL) when paired with diphenyl phosphate (DPP) as a co-catalyst .

Mechanism:

  • Activated Monomer Mechanism (AMM): DPP protonates the monomer, enhancing electrophilicity for nucleophilic attack by EDPP .
  • Equilibrium Control: EDPP’s active phosphinite center reversibly protonates to form dormant species (EDPP-DPP), enabling controlled polymerization .

Table 1: ROP Performance of ε-CL Using EDPP/DPP System

Monomer[EDPP]₀/[DPP]₀Conversion (%)Mₙ, theo (g/mol)Mₙ, SEC (g/mol)Đ (M_w/M_n)
ε-CL1:294.55,4408,4301.15
δ-VL1:1.588.23,2005,6701.22

Key Findings:

  • Narrow dispersity (Đ < 1.3) confirms living polymerization .
  • Self-antioxidant properties arise from terminal phosphinite groups .

Palladium-Catalyzed Cross-Coupling Reactions

EDPP acts as a ligand in Pd-catalyzed couplings, facilitating C–C bond formation.

Suzuki-Miyaura Coupling:

  • Reaction: Aryl halides + Boronic acids → Biaryls.
  • Role: EDPP stabilizes Pd(0) intermediates, enhancing catalytic turnover .

Table 2: Ligand Efficiency in Suzuki-Miyaura Coupling

SubstrateLigandYield (%)Turnover Number (TON)
4-BromotolueneEDPP92450
2-ChloropyridineTriphenylphosphine78310

Advantages:

  • Higher yields and TON compared to traditional ligands like PPh₃ .
  • Air-stable and moisture-tolerant .

Nucleophilic Substitution Reactions

EDPP’s phosphorus(III) center undergoes nucleophilic displacement with halides and pseudohalides.

Tavs Reaction with o-Halobenzaldimines:

  • Conditions: Ni(II) or Cu(I) catalysis in ethanol or acetonitrile .
  • Products:
    • Bis(phosphine oxides): Formed via tandem phosphonylation and imine addition (Ni(II)) .
    • o-Diphenylphosphinylaryl imines: Selectively formed with Cu(I) .

Example:

Ph2P OEt+o BrC6H4CH NArNiBr2Bis phosphine oxide +HBr\text{Ph}_2\text{P OEt}+\text{o BrC}_6\text{H}_4\text{CH NAr}\xrightarrow{\text{NiBr}_2}\text{Bis phosphine oxide }+\text{HBr}Key Insight: Coordination templates (Ni²⁺) direct regioselectivity .

Michaelis-Arbuzov Reactions

EDPP reacts with α-halogenophosphonates to form phosphonate–phosphine oxide hybrids .

Reaction Conditions:

  • Substrates: α-Chloro-/bromo-benzylphosphonates.
  • Temperature: 135°C, 24–72 hours .

Table 3: Product Yields in Michaelis-Arbuzov Reactions

SubstrateProductConversion (%)Yield (%)
α-Cl-BenzylphosphonatePhosphonate–phosphine oxide9070
α-Br-BenzylphosphonatePhosphonate–phosphine oxide9486

Byproducts: Ethyldiphenylphosphine oxide and diethyl benzylphosphonate .

Acid-Base Reactivity

EDPP participates in protonation equilibria critical for catalytic cycles.

Protonation by DPP:

EDPP+DPPEDPP H++PO43\text{EDPP}+\text{DPP}\rightleftharpoons \text{EDPP H}^++\text{PO}_4^{3-}

  • Equilibrium Constant (K): 0.12 L/mol .
  • Role: Controls active vs. dormant species in ROP .

Comparative Reactivity with Analogues

EDPP’s ethoxy group confers distinct steric/electronic properties vs. similar phosphinites.

Table 4: Reactivity Comparison of Phosphinite Ligands

CompoundSteric BulkCatalytic Activity (Suzuki-Miyaura)
This compoundModerateHigh (92% yield)
Mthis compoundLowModerate (85% yield)
TriphenylphosphineHighLow (78% yield)

Scientific Research Applications

Polymer Chemistry

Ring-Opening Polymerization
EDPP has been utilized as an initiator in the controlled/living ring-opening polymerization (ROP) of ε-caprolactone and δ-valerolactone. This method employs a dual-role organocatalyst, diphenyl phosphate, which enhances the polymerization process by facilitating monomer activation and maintaining a balance between active and dormant species. The resulting polyesters exhibit controlled molar masses and moderate dispersities, making them suitable for various applications including self-antioxidant properties in commercial products .

Table 1: Properties of Polymers Synthesized Using EDPP

Polymer TypeMolar Mass Range (g/mol)Dispersity (Mw/Mn)
Poly(ε-caprolactone)4300 - 41,9001.15 - 1.31
Poly(δ-valerolactone)2860 - 18,9001.15 - 1.31

Catalysis

EDPP serves as an effective catalyst in various reactions, particularly in cross-coupling processes. Its structure allows it to participate in multiple coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling
  • Heck Reaction
  • Suzuki-Miyaura Coupling

These reactions are essential in synthesizing complex organic molecules, making EDPP valuable in pharmaceutical and agrochemical industries .

Materials Science

Functional Coatings
Due to its chemical properties, EDPP is employed in creating functional and protective coatings. These coatings can enhance the durability and performance of materials used in electronic and optoelectronic devices. The compound's ability to form stable thin films makes it ideal for applications in microelectromechanical systems (MEMS) and nanomaterials .

Case Study 1: Organocatalytic Systems

A study demonstrated the effectiveness of EDPP in an organocatalytic system for ROP, showcasing its role in producing high-quality polyesters with desirable properties. The research highlighted the importance of medium acidity in controlling polymerization kinetics and product characteristics .

Case Study 2: Cross-Coupling Reactions

Research involving EDPP in cross-coupling reactions illustrated its versatility as a catalyst. The study revealed that using EDPP led to high yields of desired products with minimal side reactions, establishing it as a reliable option for synthetic organic chemistry .

Mechanism of Action

The mechanism of action of ethoxydiphenylphosphine primarily involves its role as a ligand in catalytic reactions. It coordinates with metal catalysts, such as palladium, to form active catalytic species. These species facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are essential in the synthesis of various organic compounds .

Comparison with Similar Compounds

Comparison with Similar Organophosphorus Compounds

Structural and Functional Differences

Table 1 summarizes key structural and functional distinctions between ethyl diphenylphosphinite and related compounds.

Table 1: Comparative Analysis of this compound and Analogues

Compound CAS Number Molecular Formula Molecular Weight (g·mol⁻¹) Oxidation State (P) Key Features
This compound 719-80-2 C₁₄H₁₅OP 230.24 +3 Trivalent P; nucleophilic ethoxy group; used in ROP and ligand coupling .
Ethyl diphenylphosphinate 1733-55-7 C₁₄H₁₅O₂P 246.25 +5 Pentavalent P with P=O bond; less reactive; potential ligand/stabilizer .
Mthis compound 4020-99-9 C₁₃H₁₃OP 216.22 +3 Methyl analogue; similar reactivity but altered steric effects .
Sodium diphenylphosphinite N/A C₁₂H₁₀OPNa ~220.16 +3 Reactive intermediate in Ph₃P(O) conversion; forms functional organophosphorus compounds .
Diphenyl phosphate N/A C₁₂H₁₁O₄P 250.18 +5 Co-catalyst in ROP; activates monomers via hydrogen bonding .
Triphenylphosphine oxide 791-28-6 C₁₈H₁₅OP 278.28 +5 Common byproduct; converted to active intermediates via reduction .

Stability and Handling

  • This compound : More reactive and air-sensitive due to trivalent phosphorus. Stabilized as borane complexes (e.g., this compound borane, 72% yield) .
  • Phosphinates (e.g., Ethyl Diphenylphosphinate) : Greater stability from P=O bonds, suitable for long-term storage .
  • Triphenylphosphine Oxide : Highly stable but often a waste product; converted to reactive species via reduction .

Research Findings and Industrial Relevance

  • ROP Mechanism : this compound-DPP systems produce polyesters with antioxidant end-groups, enhancing material stability .
  • Redox Flexibility : this compound can be synthesized via reduction of ethyl diphenylthiophosphinate, highlighting its redox versatility .
  • Catalytic Applications : this compound-derived ruthenium complexes exhibit high activity (but low selectivity) in asymmetric hydrogenation .

Biological Activity

Ethyl diphenylphosphinite (EDPP) is a phosphinite compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, antibacterial effects, and potential applications in various fields.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H15_{15}O2_2P
  • CAS Number : 123-45-6

The compound is characterized by a phosphorus atom bonded to two phenyl groups and an ethyl group, contributing to its unique reactivity and biological interactions.

Cytotoxic Activity

Recent studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in vitro:

Cell Line IC50_{50} (µg/mL) Comparison Control Control IC50_{50} (µg/mL)
HCT-11613.5Vinblastine2.34
HEP-225.3Vinblastine6.61

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%. The results demonstrate that EDPP possesses moderate cytotoxicity, particularly against the HCT-116 cell line, suggesting its potential as an anticancer agent .

Antibacterial Activity

In addition to its cytotoxic properties, this compound has been evaluated for antibacterial activity. The following table presents the minimum inhibitory concentration (MIC) values against various bacterial strains:

Bacterial Strain MIC (µg/mL) Comparison Control Control MIC (µg/mL)
Staphylococcus aureus62.5Ciprofloxacin1.56
Escherichia coli250Ciprofloxacin3.125
Pseudomonas aeruginosa500Ciprofloxacin3.125

These findings indicate that EDPP exhibits promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, although it is less effective against Gram-negative strains .

The biological activity of this compound may be attributed to its ability to interact with cellular components, leading to disruption of cellular functions. The compound's phosphinite group can form complexes with metal ions, which may enhance its reactivity and biological efficacy.

Case Studies and Research Findings

  • Cytotoxicity Study : A study conducted on the effects of EDPP on HCT-116 and HEP-2 cell lines demonstrated significant cytotoxicity with IC50_{50} values of 13.5 µg/mL and 25.3 µg/mL, respectively. This study highlighted the potential of EDPP as a candidate for further development in cancer therapy .
  • Antibacterial Evaluation : Another research effort assessed the antibacterial properties of EDPP against several bacterial strains, revealing effective inhibition against Staphylococcus aureus with a MIC of 62.5 µg/mL. This suggests that EDPP could be explored as a novel antibacterial agent in clinical settings .
  • Emulsification and Industrial Applications : Beyond its biological activities, EDPP has been utilized as an emulsifier in oil fields and as a bactericide in industrial water treatment processes, indicating its versatility in various applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl diphenylphosphinite, and how is its purity validated?

this compound is typically synthesized via nucleophilic substitution between diphenylphosphinous acid and ethyl halides, or through transesterification of phosphinite esters. Characterization involves 31^{31}P NMR spectroscopy to confirm the absence of oxidized byproducts (e.g., phosphine oxides) and elemental analysis for stoichiometric validation. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) may be used to assess purity . For novel derivatives, single-crystal X-ray diffraction (as in ) provides structural confirmation, while mass spectrometry (ESI-MS) verifies molecular weight .

Q. How is this compound utilized as an initiator in ring-opening polymerization (ROP) of lactones?

this compound (EDPP) acts as a nucleophilic initiator in the ROP of ε-caprolactone (ε-CL) and δ-valerolactone (δ-VL), facilitated by diphenyl phosphate (DPP) as a bifunctional catalyst. The mechanism involves monomer activation via proton transfer from DPP to the lactone, followed by nucleophilic attack by EDPP’s phosphinite group. The reaction proceeds via a controlled/living polymerization mechanism, confirmed by linear Mn vs. conversion plots and narrow dispersity (Đ = 1.15–1.31). 1^{1}H NMR and MALDI-TOF MS analyses validate end-group fidelity, showing retention of the ethoxy group at the polymer chain initiation site .

Q. What analytical techniques are critical for characterizing this compound-containing reaction products?

Key methods include:

  • 31^{31}P NMR : Monitors phosphorus-centered reactivity (e.g., oxidation to phosphinates or phosphine oxides).
  • X-ray crystallography : Resolves stereochemical outcomes in organometallic complexes (e.g., Au(I)-phosphonium derivatives in ).
  • ESI-MS : Confirms molecular weight and fragmentation patterns of phosphinite adducts.
  • Kinetic studies : Track reaction progress via in situ IR or NMR spectroscopy, particularly for light-sensitive reactions (e.g., ’s pathway divergence under irradiation) .

Advanced Research Questions

Q. How do reaction conditions (e.g., light, atmosphere) influence the divergent pathways of this compound in radical reactions?

In reactions with 10-methylacridinium iodide, this compound exhibits pathway selectivity:

  • Dark/Argon-free : Proceeds via intermolecular nucleophilic addition, forming a phosphonium ion intermediate that decomposes to phosphine oxide (pathway A).
  • Visible light/Argon : Generates 10-methylacridan and isopropyl diphenylphosphinate via radical intermediates (pathway B). Mechanistic studies using radical traps (e.g., TEMPO) and ESR spectroscopy are recommended to confirm radical involvement .

Q. What strategies resolve contradictions in product distributions when this compound is used in Perkow-type reactions?

Competing pathways in carbonyl additions (e.g., halogen attack vs. phosphinite coordination) can lead to variable product ratios. For example, reactions with α-haloketones yield Z-products predominantly (up to 80%), influenced by steric and electronic factors. To reconcile discrepancies:

  • Conduct kinetic isotopic effect (KIE) studies to distinguish between stepwise and concerted mechanisms.
  • Compare product distributions using substituent-varied substrates (e.g., electron-deficient vs. electron-rich aryl groups) .

Q. How does this compound enable the synthesis of unsymmetric α-aminobisphosphonates, and what are the optimization challenges?

this compound serves as a phosphorus nucleophile in one-pot reactions with 1-ethoxyphosphonates and triphenylphosphonium tetrafluoroborate ( ). The key challenge is balancing reactivity between phosphonite and phosphinoyl groups to avoid symmetric byproducts. Optimization involves:

  • Temperature control : Maintain ≤40°C to prevent premature hydrolysis.
  • Stoichiometric tuning : Use a 1.2:1 molar ratio of phosphinite to phosphonate to favor cross-coupling.
  • Protecting group strategy : N-Boc or N-Cbz groups enhance regioselectivity during bisphosphonate formation .

Q. Methodological Guidance

Q. How to design experiments investigating this compound’s role in N-nitrosamine deoxygenation?

this compound reduces N-nitrosamines to N-nitrenes via a deoxygenation mechanism, competing with Fe(CO)5_5 and aryl azides. Experimental design should include:

  • Control reactions : Compare yields with alternative reductants.
  • Trapping agents : Use styrene or anthracene to intercept transient nitrenes.
  • Spectroscopic monitoring : Track nitrene formation via UV-vis or EPR spectroscopy.
  • Computational modeling : DFT studies can elucidate transition states and regioselectivity .

Q. What protocols ensure reproducibility in this compound-mediated polymerizations?

To replicate controlled ROP ( ):

  • Purification : Distill EDPP under vacuum to remove oxidized impurities.
  • Catalyst ratio : Use a 1:1.2 molar ratio of EDPP:DPP for optimal activation.
  • Moisture control : Conduct reactions under inert atmosphere (Ar/N2_2) with molecular sieves.
  • Termination : Quench with methanol and precipitate polymers in cold hexane for consistent Mn .

Properties

IUPAC Name

ethoxy(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15OP/c1-2-15-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRCPEDXAHDCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60222160
Record name Ethyl diphenylphosphinite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Ethyl diphenylphosphinite
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14194
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

719-80-2
Record name Ethyl P,P-diphenylphosphinite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=719-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl diphenylphosphinite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl diphenylphosphinite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl diphenylphosphinite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of diphenylphosphinous chloride (135 mmol) in dry ether (120 mL) was treated dropwise at 5° C. with a solution of ethanol (200 mmol) and pyridine (134 mmol) in ether (120 mL). After addition was complete, the mixture was warmed to room temperature, filtered under argon, and the solid hydrochloride washed with ether. Evaporation of the solvent gave an oil which was purified by Kugelrohr distillation at 95° C. (0.1 mmHg). Yield: 119 mmol (88%); 1H NMR (CDCl3) δ7.6-7.2 (m, 10H), 3.95 (doublet of quartets, JH-H =7 Hz, JP-H =10 Hz, 2H), 1.30 (t, J=7 Hz, 3H).
Quantity
135 mmol
Type
reactant
Reaction Step One
Quantity
200 mmol
Type
reactant
Reaction Step One
Quantity
134 mmol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The following starting materials were fed continuously at 80° C. into a reactor which was equipped with a three-stage inclined-blade stirrer and had been made inert with nitrogen: 1) mixture of 110.7 g of ethanol and 205.8 g of 1-methylimidazole and 2) chlorodiphenylphosphine (99.4% strength). Stream 1) was added at 330 ml/h and stream 2) was added at 380 ml/h. Both streams were introduced below the surface of the liquid. The reactor was equipped with an overflow from which reaction mixture could flow out continuously. The reactor volume up to the overflow was 710 ml. The reaction temperature was maintained at 80° C. To bring the system to equilibrium, the output obtained over the first 4 hours was discarded. The output was subsequently collected over a period of 1 hour and a mass balance was carried out. The output consisted of two liquid phases. Over a period of one hour, 497.2 g of upper phase and 280.8 g of lower phase were collected. The upper phase comprised 96.8% of EODPP. The upper phase was subsequently distilled under reduced pressure via a column filled with Raschig rings, giving 438.2 g of 99.74% strength EODPP. Together with the EODPP in the first fraction, the total yield was 96.7%.
Quantity
205.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

1000 g (21.7 mol) of absolute ethanol are cooled to -15° C. with stirring under a nitrogen atmosphere. 660 g (3.0 mol) of chloro(diphenyl)phosphine are then added dropwise at this temperature with vigorous stirring in the course of one hour and twenty minutes. 76 g (4.47 mol) of ammonia gas are then introduced at this temperature with further vigorous stirring. The mixture is then allowed to come to room temperature with stirring and is stirred for a further six hours. The mixture is then filtered with suction and rinsed out with ethanol. The filtrate is freed from ethanol and excess ammonia in vacuo. A crude product is obtained which is freed from a slight salt precipitate by filtration through a glass 5 frit. 635 g of ethyl diphenylphosphinite are obtained by thin film distillation at a bath temperature of 160° to 175° C. and a pressure of about 0.5 mbar. This corresponds to a yield of 92% of theory.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
660 g
Type
reactant
Reaction Step Two
Quantity
76 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DL-Leucine
DL-Leucine
Ethyl diphenylphosphinite
DL-Leucine
DL-Leucine
Ethyl diphenylphosphinite
DL-Leucine
DL-Leucine
Ethyl diphenylphosphinite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.